

N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-2-(3'-Chlorophenyl)-L-glycine*

Cat. No.: *B1278082*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **N-Boc-2-(3'-Chlorophenyl)-L-glycine**, a non-proteinogenic amino acid derivative. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Properties

N-Boc-2-(3'-Chlorophenyl)-L-glycine, with the IUPAC name (2S)----INVALID-LINK--ethanoic acid, is a derivative of the amino acid glycine. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis. The 3-chlorophenyl substituent at the α -carbon introduces specific steric and electronic properties that can be exploited in the design of novel bioactive molecules.

Physicochemical Data

Quantitative data for **N-Boc-2-(3'-Chlorophenyl)-L-glycine** is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values estimated based on structurally related compounds such as N-Boc-phenylglycine and its isomers.

Property	Value	Source/Reference
Molecular Formula	C ₁₃ H ₁₆ ClNO ₄	---
Molecular Weight	285.72 g/mol	---
Physical Form	White to off-white solid	
Melting Point	Not specifically reported. For the related N-Boc-L-phenylglycine, it is 88-91 °C.	[1]
Solubility	Insoluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).	[2][3]
Purity	Typically available at ≥97% purity.	
Storage Temperature	Room temperature, sealed in a dry environment.	

Spectroscopic Data

Detailed spectroscopic data for **N-Boc-2-(3'-Chlorophenyl)-L-glycine** is not readily available. However, based on the analysis of related compounds, the following spectral characteristics are expected:

- ¹H NMR:** The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the methine proton of the chiral center, and the aromatic protons of the 3-chlorophenyl group. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,3-disubstitution pattern.
- ¹³C NMR:** The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the

quaternary carbon of the tert-butyl group, the chiral α -carbon, and the carbons of the 3-chlorophenyl ring.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid groups, and C-Cl stretching of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak $[M]^+$ or related adducts (e.g., $[M+H]^+$, $[M+Na]^+$), confirming the molecular weight of the compound. Predicted monoisotopic mass is 285.07678 Da.^[4]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **N-Boc-2-(3'-Chlorophenyl)-L-glycine** is not detailed in the literature, a plausible and efficient method can be adapted from the enantioselective synthesis of N-Boc protected phenylglycine derivatives via benzylic lithiation. This approach offers a direct route to the desired enantioenriched product.

Proposed Synthetic Protocol: Enantioselective Lithiation-Carboxylation

This protocol is based on the general method described by Beak and co-workers for the synthesis of N-Boc phenylglycine derivatives.

Materials:

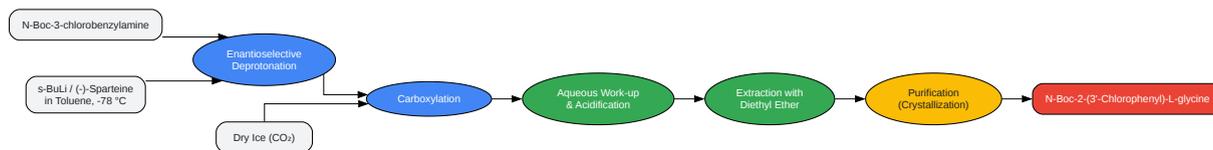
- N-Boc-3-chlorobenzylamine
- sec-Butyllithium (s-BuLi)
- (-)-Sparteine
- Toluene (anhydrous)
- Dry ice (solid CO₂)
- Diethyl ether

- Hydrochloric acid (HCl)
- Standard laboratory glassware and work-up reagents

Procedure:

- **Complex Formation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-sparteine in anhydrous toluene. Cool the solution to $-78\text{ }^{\circ}\text{C}$. To this, add *s*-BuLi dropwise and stir for 15 minutes to form the chiral complex.
- **Deprotonation:** Add a solution of *N*-Boc-3-chlorobenzylamine in anhydrous toluene to the chiral complex solution at $-78\text{ }^{\circ}\text{C}$. Stir the mixture for the time required to achieve complete deprotonation (this may require optimization, e.g., 1-4 hours).
- **Carboxylation:** Quench the reaction by carefully adding crushed dry ice to the reaction mixture. Allow the mixture to warm to room temperature.
- **Work-up:** Add water to the reaction mixture and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with HCl to a pH of approximately 2-3.
- **Extraction:** Extract the acidified aqueous layer with diethyl ether.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield ***N*-Boc-2-(3'-Chlorophenyl)-L-glycine**.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Plausible synthesis workflow for **N-Boc-2-(3'-Chlorophenyl)-L-glycine**.

Biological Activity and Applications

Specific biological activity or signaling pathway modulation for **N-Boc-2-(3'-Chlorophenyl)-L-glycine** has not been extensively documented in peer-reviewed literature. However, N-Boc protected amino acids and their derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics with a wide range of therapeutic applications.

The introduction of a chlorophenyl group can influence the pharmacological properties of a peptide, such as its binding affinity to biological targets, metabolic stability, and bioavailability. For instance, the pyrazole analog of the left-hand segment of the antitumor agent CC-1065, which incorporates an N-Boc protected moiety, has been evaluated for its cytotoxicity.[5] This suggests that derivatives of N-Boc protected amino acids can be explored for their potential as anticancer agents.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing any signaling pathways that are directly modulated by **N-Boc-2-(3'-Chlorophenyl)-L-glycine**. Research in this area would be necessary to elucidate its potential biological targets and mechanisms of action.

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. While specific experimental data for this compound is sparse, its synthesis can be approached through established methods for related N-Boc-phenylglycine derivatives. The unique structural features of this compound make it an interesting candidate for incorporation into novel peptides and small molecules aimed at various therapeutic targets. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activity and potential pharmacological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 2-[[[(tert-butoxy)carbonyl]amino]-2-(3-chlorophenyl)acetic acid (C13H16ClNO4) [pubchemlite.lcsb.uni.lu]
- 5. Resolution of a CPzI precursor, synthesis and biological evaluation of (+) and (-)-N-Boc-CPzI: a further validation of the relationship between chemical solvolytic stability and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278082#n-boc-2-3-chlorophenyl-l-glycine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com